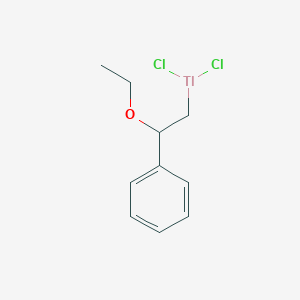
4-(2,6-Diphenylpyridin-4-yl)aniline;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Diphenylpyridin-4-yl)aniline;perchloric acid is a chemical compound with the molecular formula C23H18N2. It is known for its unique structure, which includes a pyridine ring substituted with diphenyl groups and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Diphenylpyridin-4-yl)aniline typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 4-(2,6-Diphenylpyridin-4-yl)aniline may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Diphenylpyridin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various substituted pyridine and aniline derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-(2,6-Diphenylpyridin-4-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(2,6-Diphenylpyridin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalytic behavior or fluorescence .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Aminophenyl)-2,6-diphenylpyridine
- 4-p-Aminophenyl-2,6-diphenylpyridin
- Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)
Uniqueness
4-(2,6-Diphenylpyridin-4-yl)aniline is unique due to its specific substitution pattern on the pyridine ring and the presence of an aniline moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
61102-77-0 |
|---|---|
Molecular Formula |
C23H19ClN2O4 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
4-(2,6-diphenylpyridin-4-yl)aniline;perchloric acid |
InChI |
InChI=1S/C23H18N2.ClHO4/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19;2-1(3,4)5/h1-16H,24H2;(H,2,3,4,5) |
InChI Key |
CHBFTUVSMOJUPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Fluoroanilino)pyridin-3-yl]acetic acid](/img/structure/B14579390.png)

![Benzonitrile, 4-[4-(hydroxyimino)-1,2-dioxido-5-phenyl-4H-pyrazol-3-yl]-](/img/structure/B14579396.png)

![(1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14579413.png)

![Thiourea, N-[(4-fluorophenyl)methyl]-N'-(2-hydroxyethyl)-](/img/structure/B14579417.png)

![1,2,4-Trichloro-3-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14579433.png)
![Butanoic acid, 3-[(phenylmethyl)thio]-, methyl ester](/img/structure/B14579440.png)




